3-Methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole
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Overview
Description
3-Methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with a methyl group and a methoxy group linked to a methylpyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-thiol with (1-methylpyrrolidin-2-yl)methanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the thiol group by the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
3-Methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-Methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1,2,4-thiadiazole-5-thiol: A precursor in the synthesis of 3-Methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole.
(1-Methylpyrrolidin-2-yl)methanol: Another precursor used in the synthesis.
Other Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Uniqueness
This compound is unique due to its specific combination of a thiadiazole ring with a methylpyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
3-Methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole is a heterocyclic compound notable for its diverse biological activities. This compound features a thiadiazole ring, which is known for its potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is C9H15N3OS. Its structure includes:
- A thiadiazole ring which contributes to its biological activity.
- A methyl group at the 3-position and a methoxy group linked to a methylpyrrolidine moiety , enhancing its lipophilicity and potential bioactivity.
Anticancer Activity
Research indicates that thiadiazole derivatives, including this compound, exhibit significant anticancer properties. Various studies have highlighted the following findings:
- Cytotoxicity Against Cancer Cell Lines :
- Alam et al. (2011) demonstrated that derivatives of thiadiazoles showed significant suppressive activity against human cancer cell lines such as lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3) .
- A specific derivative exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells, indicating potent anticancer activity .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Thiadiazole Derivative | SK-MEL-2 | 4.27 |
Other Derivatives | A549 | Varies |
Antimicrobial Activity
Thiadiazole compounds have also been investigated for their antimicrobial properties. They have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
The mechanism by which this compound exerts its biological effects can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Cell Cycle Interference : Studies suggest that certain thiadiazoles can induce cell cycle arrest, particularly in the G1 phase, leading to apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives for their biological activities:
- Hosseinzadeh et al. (2013) : Investigated a series of 1,3,4-thiadiazoles with varying substituents and found significant anticancer activity against prostate (PC3) and breast cancer (MCF7) cell lines .
- Almasirad et al. (2016) : Reported on new series of thiadiazole derivatives showing promising cytotoxic effects against leukemia and ovarian cancer cell lines .
- Plech et al. (2015) : Evaluated 2,5-disubstituted thiadiazoles for their anticancer activity against MCF7 and MDA-MB-231 cell lines using MTT assays .
Properties
IUPAC Name |
3-methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c1-7-10-9(14-11-7)13-6-8-4-3-5-12(8)2/h8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSAGUQMRQWAET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OCC2CCCN2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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